Fmoc-O-ethyl-D-tyrosine
Overview
Description
Fmoc-O-ethyl-D-tyrosine, also known as Fmoc-D-Tyr (Et)-OH, is an organic compound commonly known by the acronym EMLA (Eutectic Mixture of Local Anesthetics)1. It is a white crystalline powder, almost insoluble in water at room temperature1. It is a local anesthetic that can be applied to the skin or mucous membranes to relieve pain1.
Synthesis Analysis
The preparation method of Fmoc-D-Tyr (Et)-OH is relatively complicated and generally requires chemical synthesis1. The specific preparation method may vary from manufacturer to manufacturer and generally includes synthesis and purification steps1.
Molecular Structure Analysis
The molecular formula of Fmoc-O-ethyl-D-tyrosine is C26H25NO51. Its molar mass is 431.481.
Chemical Reactions Analysis
Fmoc-D-Tyr (Et)-OH is an Fmoc protected tyrosine derivative that is potentially useful for proteomics studies and solid phase peptide synthesis techniques2.
Physical And Chemical Properties Analysis
Fmoc-D-Tyr (Et)-OH has a density of 1.254±0.06 g/cm3 (Predicted) and a boiling point of 654.3±55.0 °C (Predicted)1. Its pKa is 2.96±0.10 (Predicted)1.Scientific Research Applications
-
Field : Crystallography and Biomedical Research
- Application : Fmoc amino acids, including Fmoc–tyrosine, have attracted growing interest in biomedical research and industry, with special emphasis directed towards the design and development of novel effective hydrogelators, biomaterials, or therapeutics .
- Methods : The structural, conformational, and energy landscape of these compounds is investigated in detail by combined experimental and in silico approaches . This includes the use of density functional theory (DFT) method either in vacuo or in solution .
- Results : The study provides a comprehensive summary of noncovalent interactions combined with a library of supramolecular synthon patterns in all crystal structures of amino acids with the Fmoc moiety reported so far .
-
- Application : Fmoc-protected amino esters, including Fmoc-O-ethyl-D-tyrosine, are used in solid-phase peptide synthesis (SPPS) using the Fmoc strategy .
- Methods : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
- Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
-
- Application : Fmoc amino acids, including Fmoc–tyrosine, have attracted growing interest in biomedical research and industry, with special emphasis directed towards the design and development of novel effective hydrogelators, biomaterials or therapeutics .
- Methods : The structural, conformational, and energy landscape of these compounds is investigated in detail by combined experimental and in silico approaches . This includes the use of density functional theory (DFT) method either in vacuo or in solution .
- Results : The study provides a comprehensive summary of noncovalent interactions combined with a library of supramolecular synthon patterns in all crystal structures of amino acids with the Fmoc moiety reported so far .
-
- Application : Fmoc-protected amino esters, including Fmoc-O-ethyl-D-tyrosine, are used in solid-phase peptide synthesis (SPPS) using the Fmoc strategy .
- Methods : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
- Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
-
- Application : Fmoc amino acids, including Fmoc–tyrosine, have attracted growing interest in biomedical research and industry, with special emphasis directed towards the design and development of novel effective hydrogelators, biomaterials or therapeutics .
- Methods : The structural, conformational, and energy landscape of these compounds is investigated in detail by combined experimental and in silico approaches . This includes the use of density functional theory (DFT) method either in vacuo or in solution .
- Results : The study provides a comprehensive summary of noncovalent interactions combined with a library of supramolecular synthon patterns in all crystal structures of amino acids with the Fmoc moiety reported so far .
-
- Application : Fmoc-protected amino esters, including Fmoc-O-ethyl-D-tyrosine, are used in solid-phase peptide synthesis (SPPS) using the Fmoc strategy .
- Methods : Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .
- Results : The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .
Safety And Hazards
Fmoc-D-Tyr (Et)-OH is generally safe when used correctly1. However, it may cause allergic reactions and local irritation1. For people with allergies, skin tests should be performed before use to avoid potential adverse reactions1. In case of any discomfort or serious adverse reactions, the use should be stopped immediately and a doctor should be consulted1.
Future Directions
The future directions of Fmoc-O-ethyl-D-tyrosine are not explicitly mentioned in the search results. However, given its use in proteomics studies and solid phase peptide synthesis techniques2, it is likely to continue to be a valuable tool in these areas.
Please note that this information is based on the available data and may not be fully comprehensive. Always consult with a qualified professional or trusted source when dealing with chemicals.
properties
IUPAC Name |
(2R)-3-(4-ethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-2-31-18-13-11-17(12-14-18)15-24(25(28)29)27-26(30)32-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-14,23-24H,2,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUVROJKPSLLU-XMMPIXPASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673992 | |
Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-O-ethyl-D-tyrosine | |
CAS RN |
162502-65-0 | |
Record name | O-Ethyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-tyrosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162502-65-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-tyrosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20673992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.